![molecular formula C8H5F3N4 B1296447 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole CAS No. 2251-79-8](/img/structure/B1296447.png)
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Overview
Description
“5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is a chemical compound with the molecular formula C8H5F3N4 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” involves several steps. The compound is synthesized and characterized by elemental analyses, spectral studies (FT-IR, NMR, Mass), and its crystal structure is determined by X-ray structure analysis .Molecular Structure Analysis
The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is determined by X-ray structure analysis . The compound has a molecular weight of 214.15 g/mol .Chemical Reactions Analysis
Phenyl pyrazoles, especially those with trifluoromethyl groups, can participate in reactions, providing a series of fipronil derivatives of 4-aryl-phenylpyrazole with potential bioactivity .Physical And Chemical Properties Analysis
“5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” is a solid compound . It has a molecular weight of 214.15 g/mol, and its molecular formula is C8H5F3N4 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs . Its presence in a compound can significantly enhance the compound’s metabolic stability, bioavailability, and binding affinity towards various biological targets. “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” can serve as a precursor or an intermediate in synthesizing new drug molecules, especially those targeting neurological disorders and cancers where modulation of electrical charge distribution is crucial.
Agrochemical Research
Compounds with a trifluoromethyl group, such as “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole”, are often explored for their potential use in agrochemicals . Their structural properties can lead to the development of novel pesticides and herbicides with improved efficacy and reduced environmental impact.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves
Mode of Action
Related compounds have been noted to have high reactivity with thiols . This suggests that “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to impact oxidative phosphorylation in mitochondria . This could potentially lead to downstream effects on energy production within cells.
Result of Action
Related compounds have been reported to exhibit significant anticancer and antioxidant activities . This suggests that “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” may have similar effects.
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCHQBLMDMSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321668 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | |
CAS RN |
2251-79-8 | |
Record name | 2251-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20321668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2251-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole interact with the WDR5-MYC protein complex and what are the potential downstream effects?
A: The research paper utilizes 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole (referred to as "QBP" in the study) as a reference ligand in their virtual screening and molecular docking studies []. This implies that QBP is a known inhibitor of the WDR5-MYC protein interaction. While the study doesn't delve into the specific mechanism of action of QBP, it uses the binding energy and interactions of QBP with key amino acid residues (Asn225, Lys250, Ser267, and Lys272) within the WDR5-MYC active site as a benchmark to compare the potential of other candidate compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.